molecular formula C21H26O4 B4854144 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B4854144
M. Wt: 342.4 g/mol
InChI Key: WYZKNEOJXVWZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a chromenone core, substituted with butyl and methyl groups, and esterified with cyclohexanecarboxylate.

Properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-3-4-8-16-13-19(22)25-20-14(2)18(12-11-17(16)20)24-21(23)15-9-6-5-7-10-15/h11-13,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZKNEOJXVWZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves the following steps:

  • Formation of the Chromenone Core: : The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, 4-butylphenol can react with ethyl acetoacetate under acidic conditions to form 4-butyl-7-hydroxy-8-methylcoumarin.

  • Esterification: : The hydroxyl group at the 7-position of the chromenone core is then esterified with cyclohexanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction of the chromenone core can yield dihydrocoumarins, which may have different biological activities.

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylic acid.

    Reduction: 4-butyl-8-methyl-2-oxo-2H-dihydrocoumarin-7-yl cyclohexanecarboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound exhibits potential as an antimicrobial and antioxidant agent. Studies have shown that coumarin derivatives can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antibiotics.

Medicine

In medicine, coumarin derivatives are explored for their anticoagulant properties. Although this compound itself may not be a direct anticoagulant, its structural similarity to other active coumarins suggests potential therapeutic applications.

Industry

Industrially, this compound can be used in the synthesis of dyes, fragrances, and optical brighteners. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves interaction with biological macromolecules such as proteins and nucleic acids. The chromenone core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxycoumarin: Known for its anticoagulant properties.

    8-methyl-4-oxo-4H-chromen-7-yl acetate: Used in the synthesis of pharmaceuticals.

    4-butyl-7-hydroxycoumarin: Exhibits antimicrobial activity.

Uniqueness

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups, along with the cyclohexanecarboxylate ester, differentiates it from other coumarin derivatives, potentially leading to unique applications and activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.